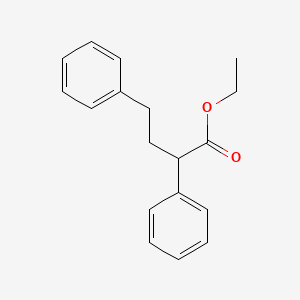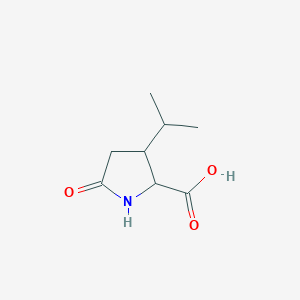
2-N-propyltetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-propyltetrahydropyran is an organic compound with the molecular formula C8H16O. It belongs to the class of oxanes, which are six-membered saturated aliphatic heterocycles containing one oxygen atom and five carbon atoms . This compound is known for its structural versatility and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-propyltetrahydropyran can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyrans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as platinum or lanthanide triflates. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-propyltetrahydropyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
Major products formed from these reactions include various oxygenated derivatives, hydrocarbons, and substituted tetrahydropyrans. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-N-propyltetrahydropyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-N-propyltetrahydropyran involves its interaction with various molecular targets and pathways. As an organic compound, it can participate in a range of chemical reactions that modify its structure and function. These interactions are crucial for its applications in synthesis and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-N-propyltetrahydropyran include:
Tetrahydropyran: A six-membered ring with one oxygen atom, commonly used as a protecting group for alcohols.
2-Methyltetrahydropyran: A derivative with a methyl group attached to the ring.
2-Ethyltetrahydropyran: A derivative with an ethyl group attached to the ring.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
3857-17-8 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-propyloxane |
InChI |
InChI=1S/C8H16O/c1-2-5-8-6-3-4-7-9-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
YHQBBDKFBJYMPJ-UHFFFAOYSA-N |
SMILES |
CCCC1CCCCO1 |
Kanonische SMILES |
CCCC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)






![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)





